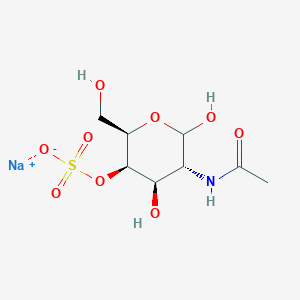

N-Acetyl-D-galactosamine 4-sulfate sodium salt

Description

N-Acetyl-D-galactosamine 4-sulfate sodium salt (C₈H₁₄NNaO₉S, MW 323.25 g/mol) is a sulfated amino sugar derivative critical to glycosaminoglycan (GAG) biosynthesis and metabolism . It is the predominant repeating unit in chondroitin 4-sulfate (CS-A), a major component of extracellular matrices in cartilage, connective tissues, and cell surfaces . The compound features a galactosamine backbone acetylated at the C-2 position and sulfated at C-4, with sodium counterions enhancing its solubility in aqueous environments . Its structural specificity enables interactions with enzymes like arylsulfatase B (which hydrolyzes the 4-sulfate group) and chondroitinase ABC (which cleaves CS chains into disaccharides) .

Applications include its use as a substrate in enzymatic assays, a reagent in glycobiology research, and a tool for studying sulfation-dependent protein interactions .

Properties

Molecular Formula |

C8H14NNaO9S |

|---|---|

Molecular Weight |

323.26 g/mol |

IUPAC Name |

sodium;[(2R,3R,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |

InChI |

InChI=1S/C8H15NO9S.Na/c1-3(11)9-5-6(12)7(18-19(14,15)16)4(2-10)17-8(5)13;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7+,8?;/m1./s1 |

InChI Key |

VYTLDLWVZBFTJH-DELYSCNJSA-M |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)OS(=O)(=O)[O-])O.[Na+] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Orthogonally Protected D-Galactosamine Building Blocks

A key step in the preparation is the synthesis of orthogonally protected D-galactosamine intermediates, which facilitates regioselective sulfation. According to a detailed protocol, orthogonally protected D-galactosamine thioglycoside building blocks are synthesized from D-mannose derivatives via regioselective silylation and catalytic acetylation or benzoylation, followed by triflation and nucleophilic displacement reactions (e.g., with sodium azide) to introduce functional groups at specific positions.

Table 1: Summary of Key Steps in Orthogonally Protected D-Galactosamine Synthesis

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Regioselective silylation at O6 | TBDMS-Cl or similar silylating agent | Protection of 6-OH |

| 2 | Catalytic acetylation/benzoylation at O3 | Tin-mediated acetylation or benzoylation | Protection of 3-OH |

| 3 | Triflation at 2,4 positions | Triflic anhydride (Tf2O) | Formation of 2,4-bis-triflates |

| 4 | Nucleophilic displacement | Sodium azide in DMF | Introduction of azido groups at 2,4 positions |

| 5 | Further functional group transformations | Various reagents | Orthogonally protected galactosamine derivatives |

This synthetic route yields intermediates that can be selectively sulfated at the 4-position.

Selective Sulfation at the 4-Position

The sulfation step is critical and typically involves the use of sulfating agents such as sulfur trioxide complexes (e.g., SO3·NMe3) in polar aprotic solvents like N,N-dimethylformamide (DMF). The reaction conditions are carefully controlled to achieve regioselective sulfation at the 4-position hydroxyl group of the galactosamine moiety. After sulfation, deprotection steps remove protecting groups to yield the free sulfated sugar.

Conversion to Sodium Salt

The final step involves neutralization of the sulfated compound with sodium ions to form the sodium salt. This is often achieved by treatment with sodium hydroxide or sodium bicarbonate solutions, followed by purification steps such as crystallization or lyophilization to isolate the sodium salt form.

Preparation of Stock Solutions and Formulations

For research applications, this compound is often prepared as aqueous stock solutions. The solubility data and preparation guidelines from GlpBio provide practical details:

Table 2: Stock Solution Preparation Volumes for Different Concentrations

| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.0936 | 0.6187 | 0.3094 |

| 5 mg | 15.4679 | 3.0936 | 1.5468 |

| 10 mg | 30.9358 | 6.1872 | 3.0936 |

In Vivo Formulation

For in vivo studies, formulations are prepared by dissolving the compound in DMSO master liquid, followed by sequential addition of solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity at each step before proceeding.

Analytical Characterization and Quality Control

- Purity of the compound is typically >98% as confirmed by HPLC.

- Structural confirmation is performed by ^13C-NMR spectroscopy.

- Safety Data Sheets (SDS) and Certificates of Analysis (COA) are provided by suppliers to ensure quality and reproducibility.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-galactosamine 4-sulfate sodium salt primarily undergoes hydrolysis reactions. It is known to participate in the hydrolysis of the 4-sulfate groups of the N-Acetyl-D-galactosamine 4-sulfate units of chondroitin sulfate and dermatan sulfate .

Common Reagents and Conditions

The hydrolysis reactions typically involve the use of enzymes such as N-acetylgalactosamine-4-sulfatase. These reactions are carried out under mild conditions, often at physiological pH and temperature, to mimic biological environments .

Major Products Formed

The major products formed from the hydrolysis of this compound include desulfated N-Acetyl-D-galactosamine and inorganic sulfate .

Scientific Research Applications

Biochemical Roles

N-Acetyl-D-galactosamine 4-sulfate sodium salt is primarily known for its incorporation into glycosaminoglycans (GAGs) such as chondroitin sulfate. The sulfation at the 4-position enhances the biological activity of these polysaccharides, influencing cellular interactions and signaling pathways.

- Anticoagulant Activity : Research indicates that increasing the sulfation level of chondroitin sulfate, which includes N-Acetyl-D-galactosamine 4-sulfate, enhances its anticoagulant properties. Studies have shown that highly sulfated variants exhibit significant anticoagulant effects in human plasma, suggesting potential therapeutic uses in managing thrombotic disorders .

- Cellular Interactions : GalNAc4S is crucial for the formation of fibrillar structures in amyloid-β interactions, which are relevant to neurodegenerative diseases such as Alzheimer's. This compound facilitates the binding of amyloid-β to glycosaminoglycans, potentially influencing amyloid plaque formation .

Therapeutic Potential

The therapeutic applications of this compound extend to various fields, including orthopedics and cancer research.

- Osteoarthritis Treatment : Chondroitin sulfate, enriched with N-Acetyl-D-galactosamine 4-sulfate, is widely used in dietary supplements for osteoarthritis. Clinical studies have demonstrated its efficacy in reducing pain and improving joint function .

- Cancer Research : The compound's role in modulating cell signaling pathways makes it a candidate for cancer therapy. Its ability to influence tumor microenvironments and cell adhesion mechanisms presents opportunities for developing novel cancer treatments .

Case Studies and Research Findings

Several studies have documented the effects of this compound in different contexts:

Mechanism of Action

The primary mechanism of action of N-Acetyl-D-galactosamine 4-sulfate sodium salt involves its role as a substrate for sulfatase enzymes. These enzymes catalyze the hydrolysis of the sulfate ester bond, leading to the removal of the sulfate group from the N-Acetyl-D-galactosamine unit . This reaction is crucial in the degradation of glycosaminoglycans, which are important components of the extracellular matrix .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related sulfated amino sugars and polysaccharides. Key differences in sulfation patterns, biological roles, and enzymatic interactions are highlighted.

Table 1: Comparative Analysis of N-Acetyl-D-galactosamine 4-Sulfate Sodium Salt and Analogous Compounds

Key Structural and Functional Differences

This positional specificity determines its recognition by enzymes like arylsulfatase B . Dermatan sulfate contains iduronic acid instead of glucuronic acid, altering its conformational flexibility and ligand-binding properties .

Biological Pathways: N-Acetyl-D-galactosamine 4-sulfate is metabolized in carbohydrate and energy pathways, interacting with sulfate, glucuronic acid, and other sugars . In contrast, N-acetyl-D-glucosamine is central to hyaluronan synthesis and bacterial cell wall formation . Chondroitin 4-sulfate is degraded into 4-sulfated disaccharides by chondroitinase ABC, whereas hyaluronic acid is cleaved into nonsulfated units by hyaluronidase .

GalNAc-T3 transferase preferentially acts on unsulfated N-acetyl-D-galactosamine during O-glycosylation, highlighting functional divergence from sulfated derivatives .

Applications :

Q & A

Q. What experimental techniques are recommended for characterizing the structural integrity of N-Acetyl-D-galactosamine 4-sulfate sodium salt in aqueous solutions?

Methodological Answer: Combine vibrational spectroscopy (FTIR or Raman) to analyze sulfate group vibrations (~1240–1260 cm⁻¹ for S=O stretching) with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm acetyl group placement and sugar ring conformation. For validation, compare experimental spectra with SPASIBA force field simulations, which account for sulfated saccharide dynamics .

Q. How can enzymatic assays be designed to study the desulfation of this compound by sulfatases?

Methodological Answer: Use purified chondroitin-4-sulfatase (EC 3.1.6.12) or N-acetylgalactosamine-4-sulfatase (EC 3.1.6.11) under controlled pH (5.0–6.5) and temperature (37°C). Monitor sulfate release via turbidimetry (barium chloride precipitation) or colorimetric assays (e.g., dimethylmethylene blue). Validate substrate specificity by testing resistance to 6-sulfated analogs .

Advanced Research Questions

Q. What computational strategies improve the accuracy of molecular dynamics (MD) simulations for studying this compound in glycosaminoglycan (GAG) systems?

Methodological Answer: Implement the SPASIBA spectroscopic force field integrated into CHARMM, which incorporates polarizable atomic charges and explicit hydrogen bonding parameters for sulfated sugars. Run simulations in explicit solvent (TIP3P water) for ≥100 ns, validating against experimental vibrational spectra and small-angle X-ray scattering (SAXS) data for GAG conformation .

Q. How do sulfation patterns of N-Acetyl-D-galactosamine 4-sulfate influence its interactions with extracellular matrix (ECM) proteins in disease models?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to collagen IV or fibronectin. Compare 4-sulfate vs. 6-sulfate analogs to isolate electrostatic contributions. In vitro, apply siRNA knockdown of sulfotransferases (e.g., CHST11) in fibroblast cultures to assess ECM remodeling in fibrosis or cancer metastasis models .

Q. What metabolomic approaches can elucidate the role of N-Acetyl-D-galactosamine 4-sulfate in systemic inflammation and glucose dysregulation?

Methodological Answer: Perform LC-MS/MS profiling of serum glycoproteins (e.g., acute-phase reactants like haptoglobin) to quantify terminal GalNAc-4-sulfate residues. Correlate levels with inflammatory cytokines (IL-6, TNF-α) in longitudinal cohorts. Use isotopic tracing (¹³C-labeled GalNAc) in hepatocyte models to map sulfation pathways linked to insulin resistance .

Q. How can molecular docking resolve binding selectivity between this compound and sulfatase isoforms?

Methodological Answer: Employ flexible docking algorithms (e.g., GOLD or AutoDock Vina) with partial protein flexibility at active-site loops. Refine poses using free energy perturbation (FEP) or MM-PBSA calculations. Validate predictions with mutagenesis (e.g., Arg79Ala in arylsulfatase B) and activity assays .

Data Contradiction Analysis

Key Discrepancy:

and reference distinct sulfatases (EC 3.1.6.11 vs. EC 3.1.6.12) acting on GalNAc-4-sulfate. While both enzymes hydrolyze 4-sulfate groups, EC 3.1.6.12 specifically targets chondroitin sulfate/dermatan sulfate chains, whereas EC 3.1.6.11 acts on oligosaccharides. Resolution: Design substrate-specific assays (e.g., saturated vs. unsaturated oligosaccharides) and cross-validate with enzyme inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.